molecular formula C8H8F3NS B13929142 2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine

2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine

Cat. No.: B13929142
M. Wt: 207.22 g/mol
InChI Key: KFYMGPSNSLNQSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine is a heterocyclic compound that contains a trifluoromethyl group attached to a tetrahydrothieno[3,2-C]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable precursor. For example, the trifluoromethylation of 4-iodobenzene can be used to prepare 4-(Trifluoromethyl)pyridine . Another method involves the reaction of pentafluoropyridine with the CF3S¯ anion, generated from F2C=S or its trimer, and cesium fluoride at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts such as iron fluoride. This method allows for the simultaneous chlorination and fluorination of the precursor, resulting in the desired product in good yield .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, such as nucleophilic substitution, to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, nucleophilic CF3 sources such as Togni Reagent I for trifluoromethylation, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation reactions typically yield trifluoromethylated derivatives, while oxidation and reduction reactions yield oxidized and reduced forms of the compound, respectively .

Scientific Research Applications

2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can interact with enzymes, receptors, and other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine is unique due to its specific ring structure and the presence of the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H8F3NS

Molecular Weight

207.22 g/mol

IUPAC Name

2-(trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C8H8F3NS/c9-8(10,11)7-3-5-4-12-2-1-6(5)13-7/h3,12H,1-2,4H2

InChI Key

KFYMGPSNSLNQSL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1SC(=C2)C(F)(F)F

Origin of Product

United States

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